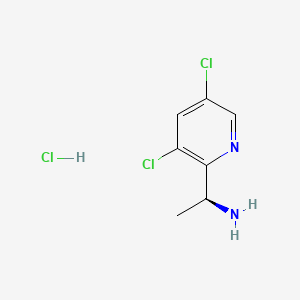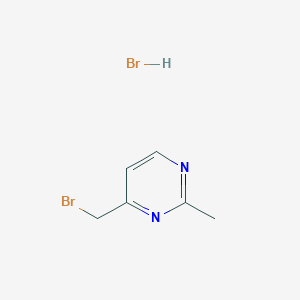
Ethyl 3-amino-5-chloroquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-5-chloroquinoline-2-carboxylate is a quinoline derivative with significant applications in various fields such as chemistry, biology, medicine, and industry. Quinolines are heterocyclic aromatic organic compounds, and this particular derivative is known for its biological activity and potential use in pharmaceuticals.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Modern Methods: Advances in synthetic chemistry have led to more efficient methods, such as the use of palladium-catalyzed reactions or microwave-assisted synthesis, which offer higher yields and reduced reaction times.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches using large reactors to ensure consistency and quality.
Continuous Flow Synthesis: Some industries have adopted continuous flow synthesis to improve efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or hydroxyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia, amines, and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Quinoline-2-carboxylic acid derivatives.
Reduction Products: 3-aminoquinoline derivatives.
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
Medicine: It has shown promise as an antimalarial, antibacterial, and anticancer agent.
Biology: The compound is used in biochemical research to study enzyme inhibition and protein interactions.
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes involved in critical biological processes, leading to therapeutic effects.
Protein Binding: The compound may bind to specific proteins, altering their function and leading to desired biological outcomes.
Comparison with Similar Compounds
Ethyl 3-amino-5-chloroquinoline-2-carboxylate is unique due to its specific structural features and biological activity. Similar compounds include:
Ethyl 3-aminoquinoline-2-carboxylate: Lacks the chlorine atom, resulting in different biological activity.
Ethyl 3-amino-5-bromoquinoline-2-carboxylate: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and biological effects.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C12H11ClN2O2 |
|---|---|
Molecular Weight |
250.68 g/mol |
IUPAC Name |
ethyl 3-amino-5-chloroquinoline-2-carboxylate |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)11-9(14)6-7-8(13)4-3-5-10(7)15-11/h3-6H,2,14H2,1H3 |
InChI Key |
UJXFKNHXVIUZSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C(=N1)C=CC=C2Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


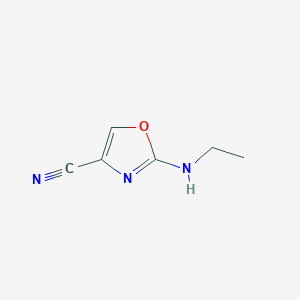
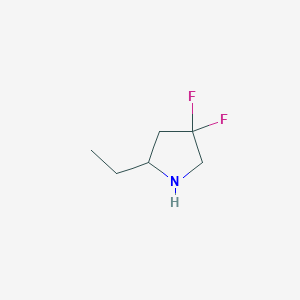
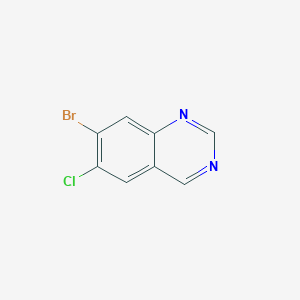

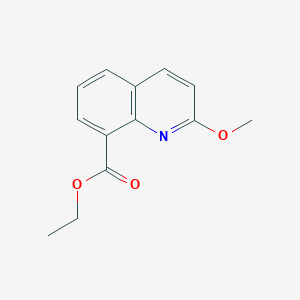
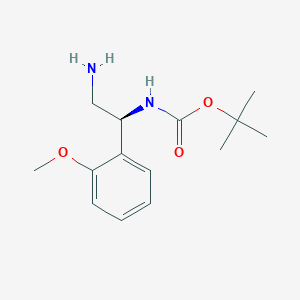
![4-Chloro-6-fluoropyrido[2,3-d]pyrimidine](/img/structure/B15329791.png)
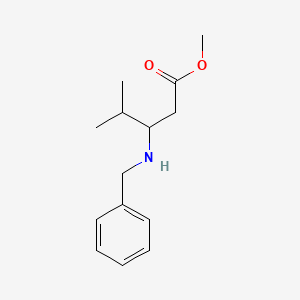
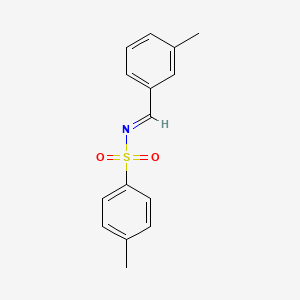
![(R)-[1-Boc-2-(cyclopropylmethyl)-2-pyrrolidinyl]methanamine](/img/structure/B15329798.png)
